molecular formula C7H12O B3066435 1-Cyclopentene-1-methanol, 2-methyl- CAS No. 81328-62-3

1-Cyclopentene-1-methanol, 2-methyl-

Cat. No. B3066435
CAS RN: 81328-62-3
M. Wt: 112.17 g/mol
InChI Key: PQZJWHWAQRLZFE-UHFFFAOYSA-N
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Description

“1-Cyclopentene-1-methanol, 2-methyl-” is a chemical compound with the molecular formula C7H12O . It is also known by other names such as “(2-methylcyclopenten-1-yl)methanol” and "(2-methylcyclopent-1-en-1-yl)methanol" .


Molecular Structure Analysis

The molecular structure of “1-Cyclopentene-1-methanol, 2-methyl-” consists of a cyclopentene ring with a methyl group attached to one of the carbon atoms and a methanol group attached to another carbon atom . The exact mass of the molecule is 112.088815002 g/mol .


Physical And Chemical Properties Analysis

“1-Cyclopentene-1-methanol, 2-methyl-” has a molecular weight of 112.17 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 and a complexity of 114 .

Scientific Research Applications

Photochemistry of Locally Excited and Intramolecular Charge Transfer States

  • The study by Steinmetz, Yu, and Li (1994) explores the fluorescence and charge-transfer states of a disilane bearing a cyclic arylethenyl electron acceptor, which could be relevant to the understanding of similar molecular structures like "1-Cyclopentene-1-methanol, 2-methyl-" (Steinmetz, Yu, & Li, 1994).

Synthesis and Crystal Structure Analysis

  • Marjani et al. (2009) conducted research on the synthesis of cyclopentenones and analyzed the crystal structure of related compounds, which can provide insights into the structural properties of "1-Cyclopentene-1-methanol, 2-methyl-" (Marjani et al., 2009).

Thermodynamic Analysis in Chemical Industry

  • Yao et al. (2015) presented a thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene, highlighting its significance as a chemical intermediate in the industry. This research is applicable to understanding the properties and potential applications of "1-Cyclopentene-1-methanol, 2-methyl-" (Yao et al., 2015).

Catalytic Reactions and Product Formation

  • Yao, Shi, and Shi (2009) investigated Lewis-Acid-Catalyzed reactions involving compounds similar to "1-Cyclopentene-1-methanol, 2-methyl-". This study provides insights into how such structures react under specific conditions (Yao, Shi, & Shi, 2009).

Cyclopentannulation and Synthesis

  • Hiyama et al. (1981) described a regio- and stereoselective cyclopentannulation process involving ketones and alcohol derivatives. This process can be relevant for understanding the reactions and synthesis mechanisms involving "1-Cyclopentene-1-methanol, 2-methyl-" (Hiyama et al., 1981).

Pyrolytic Decarbonylation

  • KasaiMasaji, OdaMasaji, and KitaharaYoshio (1978) researched the pyrolytic decarbonylation of 4-Cyclopentene-1,2,3-trione, which can provide insights into the thermal behavior of related cyclopentene compounds (KasaiMasaji, OdaMasaji, & KitaharaYoshio, 1978).

Safety and Hazards

Safety data sheets suggest that similar compounds may be hazardous, potentially causing skin corrosion or irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .

properties

IUPAC Name

(2-methylcyclopenten-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJWHWAQRLZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231057
Record name 1-Cyclopentene-1-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81328-62-3
Record name 1-Cyclopentene-1-methanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081328623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentene-1-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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